4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Description
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (CTCA) is an imidazole derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.655 g/mol . It features a chloro substituent at position 4, a 4-methylphenyl group at position 5, and a carboxylic acid functional group at position 2 of the imidazole ring. CTCA is recognized as a metabolite of the fungicide cyazofamid, formed during environmental degradation processes . Its structural attributes, including polarity conferred by the carboxylic acid group, influence its environmental mobility and persistence in soil and water systems .
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHFBATOJZCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009401 | |
| Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287189-46-1 | |
| Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287189461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M3FW1Y63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound typically proceeds through the following key stages:
- Formation of the imidazole ring system via cyclization reactions involving appropriate precursors.
- Introduction of the chloro substituent at the 4-position of the imidazole ring.
- Installation of the carboxylic acid group at the 2-position, often via hydrolysis of a nitrile or ester precursor.
- Attachment of the 4-methylphenyl group at the 5-position, typically introduced early in the synthetic sequence.
Detailed Preparation Steps
Starting Materials and Initial Cyclization
- The synthesis often begins with p-methylacetophenone or related aryl ketones as the aryl source.
- Halogenation under controlled light or chemical conditions introduces a halogen (often chlorine) onto the aromatic ring or adjacent positions.
- The halogenated intermediate is reacted with glyoxal and hydroxylamine sulfate to form the imidazole ring through cyclization, establishing the core heterocyclic structure.
Chlorination and Cyanation
- The imidazole intermediate undergoes chlorination using reagents such as sulfur oxychloride or sulfur chloride to introduce the chloro substituent at position 4.
- Simultaneously or subsequently, cyanation (introduction of a cyano group) can be performed to yield 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile, a key precursor to the carboxylic acid.
Conversion to Carboxylic Acid
- The nitrile intermediate is hydrolyzed under acidic conditions (pH < 6) to produce the target 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid .
- This hydrolysis can be performed in aqueous acidic media, often with heating to facilitate conversion.
Industrial Refining and Purification Method
A patented industrial refining method for a closely related compound, 4(5)-chloro-2-cyano-5-(4'-methylphenyl)imidazole, provides insights into scalable preparation and purification techniques relevant to this compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of crude product in mixed alkaline water and organic solvent | Temperature: 20-50 °C; Stirring: 0.5-2 hours | Alkaline water contains 5-15% mass of NaOH, KOH, NaHCO3, Na2CO3, or K2CO3 |
| 2 | Phase separation and filtration | Maintain 20-50 °C | Removes impurities |
| 3 | Cooling and neutralization with dilute HCl | Cooling to 0-30 °C | Precipitates purified white solid |
| 4 | Filtration and drying | Ambient conditions | Yields refined product with purity ~98.2% |
Alternative Synthetic Strategies from Literature
Research on related 1,5-diaryl-1H-imidazole-4-carboxylic acids provides alternative synthetic routes:
- Starting from acyl chlorides and aniline derivatives , amides are formed.
- These amides are converted to imidoyl chlorides , which then undergo cycloaddition with ethyl isocyanoacetate to form imidazole-4-carboxylate esters.
- Subsequent hydrolysis or conversion of esters yields the carboxylic acid derivatives.
This approach offers a modular synthesis pathway that can be adapted to introduce various aryl substituents, including the 4-methylphenyl group.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Imidazole Ring Formation | Cyclization of halogenated acetophenone with glyoxal and hydroxylamine sulfate | p-methylacetophenone, glyoxal, hydroxylamine sulfate | Formation of imidazole core |
| Chlorination & Cyanation | Reaction with sulfur oxychloride/sulfur chloride | Sulfur oxychloride, sulfur chloride | Introduction of chloro and cyano groups |
| Hydrolysis to Acid | Acidic hydrolysis of nitrile intermediate | Dilute HCl, pH < 6, heating | Conversion to carboxylic acid |
| Industrial Refining | Alkaline aqueous-organic solvent treatment, filtration, neutralization | NaOH/KOH/NaHCO3 mixtures, benzene/toluene, 20-50 °C | High-purity refined product (~98.2%) |
| Alternative Route | Amide formation, imidoyl chloride synthesis, cycloaddition with ethyl isocyanoacetate | Acyl chloride, aniline, ethyl isocyanoacetate | Modular synthesis of imidazole-4-carboxylates |
Research Findings and Practical Considerations
- The patented refining method demonstrates that alkaline aqueous-organic solvent mixtures efficiently remove impurities and enable high-purity isolation of the imidazole derivatives suitable for large-scale production.
- Hydrolysis under acidic conditions is a reliable method to convert nitrile intermediates to the corresponding carboxylic acids, with microbial degradation pathways also noted in environmental contexts.
- The modular synthetic approach via imidoyl chlorides and cycloaddition allows for structural diversification and may improve yields and selectivity in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for treating various diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid exerts its effects involves binding to specific molecular targets. The imidazole ring interacts with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between CTCA and related imidazole derivatives:
Key Comparative Findings:
Functional Group Diversity: CTCA and its benzimidazole analog () share a carboxylic acid group, which enhances hydrophilicity and environmental detectability . The thiol group in ’s compound introduces redox-active properties, differentiating it from CTCA’s acid-driven interactions .
Substituent Effects: Halogenation patterns vary significantly. CTCA and CCIM feature a single chloro group, while the benzimidazole derivative () includes bromo, chloro, and fluoro substituents, likely enhancing biological activity .
Environmental and Biological Relevance :
- CTCA and CCIM are critical markers in cyazofamid degradation studies, with CTCA’s carboxylic acid group facilitating detection in water leaching experiments .
- Complex halogenated derivatives (e.g., ) are structurally tailored for pharmaceutical applications, leveraging halogen bonds for target binding .
Biological Activity
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and an anticancer agent. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H9ClN2O2
- CAS Number : 1287189-46-1
- Molecular Structure : The compound features a five-membered imidazole ring with a chloro substituent at the 4-position and a carboxylic acid at the 2-position, along with a p-tolyl (4-methylphenyl) group at the 5-position.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
Enzyme Inhibition
One of the key activities of this compound is its role as an enzyme inhibitor. It has been identified as a leucine racemase inhibitor , which is significant for bacterial growth regulation. This inhibition can potentially lead to new antibiotic developments by targeting bacterial metabolism pathways.
Anticancer Properties
The compound has demonstrated anti-tumor activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further research in oncology .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.1 | Inhibition of tubulin polymerization |
| HCT-15 | 0.2 | Induction of DNA damage |
| MDA-MB-468 | 0.15 | Cell cycle arrest in G2/M phase |
The biological activity of this compound appears to be mediated through its interaction with specific enzymes and pathways:
- Enzyme Interaction : The compound binds to leucine racemase, disrupting normal metabolic processes in bacteria.
- Antitumor Mechanisms : It affects microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Studies have shown that it increases γ-H2AX foci, indicating DNA damage response activation .
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of various imidazole derivatives on cancer cell lines, highlighting that this compound exhibited significant cytotoxicity against multiple lines, particularly breast and colon cancer cells .
- Enzyme Inhibition Study : Research focusing on enzyme inhibition revealed that this compound effectively inhibited leucine racemase with an IC50 value indicative of its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Bromo-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | Moderate anticancer activity |
| 5-Isopropyl-1H-imidazole-2-carboxylic acid | Lower enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid, and how can purity be ensured?
The synthesis typically involves multi-step procedures, including cyclization of precursors and functional group modifications. For example, chlorination at the 5-position may use reagents like POCl₃ or NCS (N-chlorosuccinimide), followed by carboxylation via formic acid derivatives under acidic conditions. To ensure purity, employ recrystallization in solvents like ethanol or DCM and validate via HPLC (≥95% purity) and NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .
- HPLC-MS : For assessing purity and detecting trace impurities .
- FTIR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. How can solubility profiles be experimentally determined for this compound?
Use the shake-flask method : Dissolve the compound in a saturated solution of a solvent (e.g., water, DMSO, ethanol) at 25°C, filter, and quantify concentration via UV-Vis spectroscopy. Imidazole derivatives often show limited aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMF) due to the carboxylic acid group .
Q. What in vitro assays are suitable for initial evaluation of anti-inflammatory activity?
- COX-2 inhibition assays : Measure IC₅₀ values using recombinant COX-2 enzyme and a colorimetric substrate (e.g., prostaglandin H₂ conversion).
- Cytokine profiling : Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Substituent variation : Synthesize analogs with halogens (e.g., F, Br) at the 4-methylphenyl group or replace the carboxylic acid with amides/esters.
- Biological testing : Compare IC₅₀ values in COX-2 assays and cytotoxicity profiles (e.g., MTT assay in HEK293 cells). Evidence suggests that electron-withdrawing groups enhance anti-inflammatory activity .
Q. What strategies optimize synthetic yield in large-scale preparations?
- Design of Experiments (DOE) : Vary parameters like temperature, catalyst loading (e.g., Lewis acids), and reaction time.
- Flow chemistry : Improve reproducibility and reduce side reactions in chlorination steps .
Q. How can contradictory bioactivity data between studies be resolved?
- Orthogonal validation : Re-test the compound in multiple assays (e.g., COX-2 inhibition and NF-κB luciferase reporter assays).
- Impurity analysis : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
Q. What computational methods predict binding modes to therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5IKT). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with the methylphenyl group.
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
